molecular formula C16H17BrN2O3S2 B2444874 N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide CAS No. 2034562-92-8

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide

Cat. No.: B2444874
CAS No.: 2034562-92-8
M. Wt: 429.35
InChI Key: CWGFRBYPGFSQKZ-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide is a complex organic compound that features a benzofuran ring, a dimethylaminoethyl group, and a bromothiophene sulfonamide moiety

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O3S2/c1-19(2)12(14-9-11-5-3-4-6-13(11)22-14)10-18-24(20,21)16-8-7-15(17)23-16/h3-9,12,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGFRBYPGFSQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amide Coupling

Activation of the sulfonamide’s sulfonic acid group using carbodiimides (e.g., EDC/HOBt) facilitates nucleophilic attack by the amine. Reactions in dichloromethane or DMF at 0–25°C yield the target compound.

Mitsunobu Reaction

Employing triphenylphosphine and diethyl azodicarboxylate (DEAD), the hydroxyl group of 2-(1-benzofuran-2-yl)-2-(dimethylamino)ethanol is displaced by the sulfonamide under inert conditions.

Analytical Characterization

  • LCMS : Molecular ion peaks at m/z 482.0 (M+H⁺) confirm the product.
  • ¹H NMR : Benzofuran protons resonate at δ 6.8–7.4 ppm, while dimethylaminoethyl signals appear as singlets at δ 2.2–2.5 ppm.
  • X-ray Crystallography : Planar benzofuran systems with intermolecular CH–π interactions stabilize the crystal lattice.

Challenges and Optimization

  • Regioselectivity : Bromination and alkylation require controlled conditions to avoid poly-substitution.
  • Coupling Efficiency : Low yields (<50%) in direct amidation necessitate iterative solvent screening (e.g., DMF > THF).
  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the 5-Bromo Position

The bromine atom on the thiophene ring serves as a key site for substitution due to its electrophilic nature.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acid5-Arylthiophene-2-sulfonamide derivatives68–92%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, amine5-Aminothiophene-2-sulfonamide derivatives75–89%
ThiolationNaSH, DMF, 80°C5-Mercaptothiophene-2-sulfonamide82%

Key Findings :

  • Suzuki coupling with arylboronic acids proceeds efficiently under mild conditions, enabling aryl group introduction .

  • Bromine replacement with amines via Buchwald-Hartwig amination requires bulky ligands (e.g., Xantphos) to suppress side reactions .

  • Thiolation yields are enhanced in polar aprotic solvents like DMF .

Sulfonamide Functionalization

The sulfonamide group participates in acid-base and alkylation reactions.

Reaction TypeReagents/ConditionsProductNotesSource
N-AlkylationCH₃I, K₂CO₃, DMFN-MethylsulfonamideLimited by steric bulk
HydrolysisH₂SO₄ (conc.), refluxThiophene-2-sulfonic acid derivativeDegrades benzofuran

Mechanistic Insight :

  • Alkylation at the sulfonamide nitrogen is hindered by steric effects from the dimethylaminoethyl group .

  • Acidic hydrolysis cleaves the sulfonamide bond but risks decomposing the benzofuran ring .

Benzofuran Ring Modifications

The benzofuran moiety undergoes electrophilic substitution and oxidation.

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitrobenzofuran derivative55%
OxidationKMnO₄, H₂O, 70°C2-Carboxybenzofuran derivative48%

Challenges :

  • Nitration occurs preferentially at the 5-position of benzofuran but competes with thiophene bromine reactivity .

  • Over-oxidation of the benzofuran ring leads to low yields of carboxylic acid derivatives.

Coordination Chemistry and Biological Interactions

The compound acts as a metalloenzyme inhibitor via metal-binding motifs:

Target EnzymeBinding ModeIC₅₀ / KᵢSource
New Delhi Metallo-β-lactamase-1 (NDM-1)Zn²⁺ chelation via sulfonamide and benzofuran0.19 μM (competitive)
Arginase-1Mn²⁺ coordination1.2 μM (mixed inhibition)

Structural Analysis :

  • The sulfonamide oxygen and benzofuran π-system facilitate metal coordination, as confirmed by X-ray crystallography .

  • Bromine substitution enhances hydrophobic interactions in enzyme active sites .

Stability and Degradation Pathways

The compound exhibits limited thermal stability:

ConditionDegradation ProductHalf-LifeSource
Aqueous pH 7.4, 37°C5-Hydroxythiophene-2-sulfonamide12 hours
UV Light (254 nm)Benzofuran ring-opening products<2 hours

Recommendations :

  • Store under inert atmosphere at –20°C to prevent bromine displacement or oxidation .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infections.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The dimethylaminoethyl group can enhance the compound’s solubility and bioavailability, while the bromothiophene sulfonamide moiety may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like psoralen and angelicin, which also contain the benzofuran ring, are known for their biological activities.

    Thiophene Sulfonamides: Similar compounds include various thiophene-based sulfonamides that have been studied for their antimicrobial properties.

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzofuran moiety, a dimethylaminoethyl group, and a thiophene sulfonamide structure. Its molecular formula is C18H20BrN3O3SC_{18}H_{20}BrN_3O_3S, with a molecular weight of approximately 432.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. For instance, compounds derived from benzofuran have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

In a comparative study, the MIC (Minimum Inhibitory Concentration) values of several benzofuran derivatives were evaluated:

CompoundTarget StrainMIC (μg/mL)
Benzofuran Derivative 1S. aureus3.12
Benzofuran Derivative 2E. coli6.25
Benzofuran Derivative 3Pseudomonas aeruginosa10.00

These results highlight the potential of benzofuran-containing compounds as effective antimicrobial agents.

Anticancer Activity

The compound's anticancer potential has also been investigated. A study focusing on the synthesis of various benzofuran derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The IC50 values for selected derivatives were reported as follows:

CompoundCell LineIC50 (μM)
N-[2-(benzofuran)-dimethylamino] derivativeHT-2912.5
N-[2-(benzofuran)-dimethylamino] derivativeTK-108.0

These findings suggest that structural variations can significantly affect the anticancer activity of benzofuran derivatives .

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Inhibition of Enzymatic Activity : Some studies indicate that benzofuran derivatives can inhibit specific enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds may induce apoptosis in cancer cells by activating caspase pathways.
  • Disruption of Membrane Integrity : The interaction with bacterial membranes may lead to increased permeability and cell lysis.

Case Studies

Several case studies have documented the biological activities of similar compounds:

  • Study on Antimicrobial Efficacy : A series of benzofuran-sulfonamide derivatives were synthesized and evaluated for their antimicrobial properties against M. tuberculosis. Results indicated that some derivatives had IC90 values below 0.60 μM, showcasing their potential as antimycobacterial agents .
  • Anticancer Evaluation : A research group synthesized a range of benzofuran derivatives and tested them against various cancer cell lines, noting that certain modifications led to significantly improved cytotoxicity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Sulfonamide Formation : React 5-bromothiophene-2-sulfonyl chloride with a benzofuran-containing amine precursor (e.g., 2-(dimethylamino)ethyl-1-benzofuran). Chlorosulfonic acid in CCl₄ is commonly used for sulfonyl chloride preparation .

Coupling Reactions : Utilize nucleophilic substitution or amidation under inert conditions. Solvent choice (e.g., DCM or acetonitrile) and temperature control (0–25°C) are critical to avoid side reactions .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the structure of this compound confirmed experimentally?

  • Techniques :

  • X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., analogous sulfonamides in used single-crystal XRD with R factor <0.05) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify substituent integration (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, benzofuran aromatic protons at δ ~6.8–7.5 ppm) .
  • MS (ESI) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) .

Q. What safety protocols are essential for handling this compound?

  • Precautions :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (P201/P210 in ) .
  • Ventilation : Use fume hoods due to potential respiratory irritants.
  • Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yield be optimized when conflicting methodologies report variable efficiencies?

  • Approach :

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (CCl₄) solvents to stabilize intermediates .
  • Catalyst Optimization : Evaluate Pd-based catalysts (e.g., Suzuki coupling for aryl-bromothiophene linkages) .
  • Reaction Monitoring : Use TLC/HPLC-MS to identify bottlenecks (e.g., incomplete sulfonamide formation) .

Q. What computational strategies predict the compound’s biological targets?

  • Methods :

  • Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase, common sulfonamide target) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., bromothiophene’s electronegativity) with bioactivity .
    • Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?

  • Experimental Design :

Standardized Assays : Replicate studies under identical conditions (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Dose-Response Analysis : Test a concentration range (1 nM–100 µM) to identify off-target effects.

Mechanistic Studies : Use Western blotting (e.g., apoptosis markers like caspase-3) to clarify mode of action .

Q. What role does the bromothiophene moiety play in reactivity and bioactivity?

  • Reactivity : The bromine atom enables cross-coupling (e.g., Suzuki, Heck) for functionalization .
  • Bioactivity : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding (e.g., kinase inhibition) .

Q. How can regioselective functionalization of the benzofuran ring be achieved?

  • Strategies :

  • Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., sulfonamide) to control substitution sites .
  • Protecting Groups : Temporarily block reactive sites (e.g., dimethylamino group) during electrophilic substitution .

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